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Compound of Interest

Compound Name:
1-(2,4-Dimethylphenyl)-3-

phenylprop-2-en-1-one

CAS No.: 881916-05-8

Cat. No.: B3162830 Get Quote

Structure, Nomenclature, and Synthetic Methodology

Executive Summary
This technical guide provides a rigorous structural and synthetic analysis of 2',4'-

dimethylchalcone (CAS: 19811-10-0).[1] While often overshadowed in literature by its

polysubstituted analogs (e.g., the complex 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone),

the base 2',4'-dimethyl derivative represents a critical lipophilic scaffold for Structure-Activity

Relationship (SAR) studies.[1] This document details its systematic IUPAC nomenclature,

outlines a self-validating Claisen-Schmidt synthetic protocol, and visualizes the reaction

kinetics and structural logic.[1]

Structural Elucidation & Nomenclature
The Core Challenge: Common vs. Systematic Naming
In chalcone chemistry, "prime" notation (e.g., 2', 4') is a colloquial shorthand used to designate

substituents on the A-ring (the acetophenone-derived moiety), distinguishing them from the B-

ring (the benzaldehyde-derived moiety).

To derive the formal IUPAC name, one must dismantle this shorthand and apply priority rules:

Parent Chain: The three-carbon enone system is named prop-2-en-1-one.[1]
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Locant Priority: The carbonyl group (C=O) dictates position 1.[1]

Substituents:

Position 1 (Ring A): Attached to the carbonyl.[1] In "2',4'-dimethylchalcone," this is a phenyl

ring with methyl groups at the ortho (2) and para (4) positions relative to the ketone

linkage. This group is named 2,4-dimethylphenyl.[1]

Position 3 (Ring B): Attached to the alkene.[1] In this unsubstituted case, it is a phenyl

group.

Stereochemistry: The thermodynamically stable isomer for chalcones is the trans form,

designated as (2E).[1]

Final IUPAC Designation
Systematic Name:(2E)-1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one[1][2]

Nomenclature Logic Visualization
The following diagram maps the colloquial "prime" numbering to the systematic IUPAC

structure.

Common Name:
2',4'-Dimethylchalcone

Ring A (Ketone Side)
Derived from: 2,4-Dimethylacetophenone

IUPAC: 1-(2,4-dimethylphenyl) 'Prime' locants (2',4') 

Ring B (Aldehyde Side)
Derived from: Benzaldehyde

IUPAC: 3-phenyl

 Unprimed locants 
Parent Chain

prop-2-en-1-one

 Attached at C1 

 Attached at C3 
Full IUPAC Name:

(2E)-1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one
 Assembly 

Click to download full resolution via product page

Figure 1: Logical mapping of colloquial chalcone numbering to systematic IUPAC

nomenclature.

Synthetic Methodology: Claisen-Schmidt
Condensation[1][7][8]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/10424762
https://pubchem.ncbi.nlm.nih.gov/compound/10424762
https://pubchem.ncbi.nlm.nih.gov/compound/10424762
https://pubchem.ncbi.nlm.nih.gov/compound/10424762
https://pubchem.ncbi.nlm.nih.gov/compound/10424762
https://www.benchchem.com/product/b3162830?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/10424762
https://pubchem.ncbi.nlm.nih.gov/compound/5837330
https://www.benchchem.com/product/b3162830?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3162830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The most robust route to 2',4'-dimethylchalcone is the base-catalyzed Claisen-Schmidt

condensation.[1] This reaction exploits the acidity of the alpha-protons in 2,4-

dimethylacetophenone.[1]

Reaction Scheme
Reactants: 2,4-Dimethylacetophenone + Benzaldehyde Catalyst: Sodium Hydroxide (NaOH)

Solvent: Ethanol (EtOH) Mechanism: Aldol condensation followed by dehydration (E1cB).[1]

Reactants:
2,4-Dimethylacetophenone (1 eq)

Benzaldehyde (1 eq)

Step 1: Enolate Formation
(NaOH removes alpha-proton from acetophenone)

 + NaOH / EtOH 

Step 2: Nucleophilic Attack
(Enolate attacks Benzaldehyde carbonyl)

 Aldol Addition 

Step 3: Dehydration
(Loss of water to form enone)

 - H2O (Heat) 

Final Product:
(2E)-1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one
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Figure 2: Step-wise mechanistic flow of the Claisen-Schmidt condensation for 2',4'-

dimethylchalcone.

Experimental Protocol (Self-Validating)
This protocol is designed for reproducibility. The "Checkpoints" ensure the reaction is

proceeding correctly before moving to the next step.

Step Action
Critical Parameter /
Checkpoint

1. Solubilization

Dissolve 10 mmol of 2,4-

dimethylacetophenone and 10

mmol of benzaldehyde in 15

mL of 95% Ethanol in a round-

bottom flask.

Checkpoint: Ensure complete

dissolution. Solution should be

clear.

2. Catalysis
Add 5 mL of 10% aqueous

NaOH dropwise while stirring.

Observation: Solution typically

turns yellow/orange, indicating

enolate formation and

conjugation.

3.[1] Reaction

Stir at room temperature for 4–

6 hours. If precipitation is slow,

heat to 50°C for 1 hour.

Validation: Monitor via TLC

(Hexane:EtOAc 8:2). Reactant

spots should disappear; a new,

less polar spot (chalcone)

appears.

4. Work-up

Pour the reaction mixture into

100 mL of ice water containing

crushed ice. Acidify slightly

with 1M HCl (to pH ~6-7) to

neutralize excess base.[1]

Checkpoint: A solid precipitate

must form.[1] If oily, scratch the

glass or cool further to induce

crystallization.

5. Purification

Filter the solid.[1][3][4]

Recrystallize from hot Ethanol.

[1]

Purity Check: The final product

should be crystalline (needles

or plates).
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Analytical Validation (E-E-A-T)
To confirm the identity of 2',4'-dimethylchalcone, specific spectral signatures must be present.

[1]

Proton NMR (^1H-NMR) Expectations
The "Chalcone" Signature: A pair of doublets with a coupling constant (J) of 15–16 Hz.[1]

This large coupling constant confirms the (E)-trans geometry of the alkene (H-alpha and H-

beta).[1]

Methyl Groups: Two distinct singlets in the aliphatic region (approx.[1]

2.3–2.4 ppm) corresponding to the Ar-CH3 groups at positions 2' and 4'.[1]

Aromatic Region: Multiplets in the

7.0–8.0 ppm range.[1] The B-ring (monosubstituted) will show typical 5-proton integration
patterns.[1] The A-ring (trisubstituted) will show a specific splitting pattern (d, s, d) depending
on the 2,4-substitution.

Mass Spectrometry[1]
Molecular Ion: Look for

at 237.13 m/z (Calculated MW: 236.31 g/mol ).[1]

Pharmacological Context
While the generic term "dimethylchalcone" often refers to the bioactive natural product DMC

(2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone), the specific 2',4'-dimethylchalcone

molecule discussed here serves a distinct role in medicinal chemistry:

Lipophilicity: The absence of hydroxyl groups and the addition of two methyl groups

significantly increases the LogP compared to hydroxychalcones.[1] This makes it an

excellent probe for testing membrane permeability and hydrophobic pocket binding in protein

targets.[1]
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Metabolic Stability: Unlike hydroxychalcones, which are subject to rapid Phase II conjugation

(glucuronidation), the methylated A-ring is more resistant to rapid metabolic clearance,

potentially offering a longer half-life in pharmacokinetic studies.

Core Scaffold: It serves as a simplified template to study the electronic effects of A-ring

alkylation on the electrophilicity of the enone Michael acceptor system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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